Metoprolol fumarate

Übersicht

Beschreibung

Metoprolol Fumarate is a cardioselective beta-1 adrenergic receptor antagonist, primarily used for its antihypertensive properties. It is devoid of intrinsic sympathomimetic activity and acts by antagonizing beta-1 adrenergic receptors in the myocardium. This action reduces the rate and force of myocardial contraction, leading to a decrease in cardiac output. Additionally, metoprolol can reduce renin secretion, which in turn lowers angiotensin II levels, thereby preventing vasoconstriction and aldosterone secretion (Definitions, 2020).

Synthesis Analysis

The synthesis of Metoprolol involves several steps, including the reaction of R-and S-epichlorohydrin with 4-((2-isoproxyethoxy)methyl)-phenol, followed by further reactions with isopropylamine and finally with fumarate to produce Metoprolol fumarate. This synthesis route yields S-and R-bisoprolol fumarate with an overall yield of 60.8% and enantiomeric excess (ee) values higher than 92% (An Hong-wei, 2010). Another method for synthesizing metoprolol monitored using Raman spectroscopy and chemometrics has been developed, showcasing the application of multivariate techniques for reaction optimization and monitoring (O. Svensson, M. Josefson, F. Langkilde, 2000).

Molecular Structure Analysis

Metoprolol fumarate's molecular and crystal structure has been characterized using powder X-ray diffraction (PXRD) and differential scanning calorimetry. Comparative studies with its tartrate and succinate salts reveal distinct behaviors upon temperature variation, attributed to their crystal arrangements. Hirshfeld surface analysis and graph sets analysis have been employed to gain insights into the intermolecular interactions within the crystal structure (P. Rossi et al., 2018).

Chemical Reactions and Properties

Metoprolol undergoes various chemical reactions, including photodegradation in the presence of aquatic fulvic acids. Kinetic studies suggest that OH radicals play a significant role in the photosensitized degradation of metoprolol. The degradation mechanism involves multiple reactive species, likely including triplet excited states of fulvic acids and singlet oxygen (O. Filipe et al., 2019).

Physical Properties Analysis

The physical properties of Metoprolol fumarate, including solubility and polymorphism, have been extensively studied. Polymorphic forms of bisoprolol fumarate have been identified, showcasing different melting points and behavior under humid conditions. Thermodynamic stability studies indicate an enantiotropic relationship between these polymorphs (Ádám Detrich et al., 2018).

Chemical Properties Analysis

The chemical properties of Metoprolol fumarate have been elucidated through studies on its interaction with human serum albumin, indicating specific binding sites and constants. Moreover, the electrochemical behavior of bisoprolol fumarate has been explored, revealing insights into its oxidation mechanisms and the role of modified electrodes in enhancing detection sensitivity (Hong-Bing Duan et al., 2015), (R. Goyal et al., 2008).

Wissenschaftliche Forschungsanwendungen

Antihypertensive and Heart Rate Variability Improvement

Metoprolol fumarate is effective in lowering blood pressure and improving heart rate variability in patients with primary hypertension (Li Yi-shi, 2011).

Chronic Heart Failure Treatment

It has been shown to improve survival and be well-tolerated in chronic heart failure patients with decreased ejection fraction when added to standard therapy (Hjalmarson et al., 1999).

Improved Medication Compliance

Metoprolol Oros, a formulation of metoprolol fumarate, effectively reduces blood pressure with superior results to conventional metoprolol, thus reducing medication stress and improving patient compliance (Murphy & Wheatley, 1989).

Pharmacokinetics in Animals

Research has shown that Metoprolol Fumarate Sustained-release Tablets exhibit excellent sustained release performance in beagle dogs, with no significant differences between fumarate and succinate metoprolol (Liu Hou-ta, 2014).

Improvement in Chronic Heart Failure

Treatment with metoprolol improves heart function and exercise tolerance in chronic heart failure patients by restoring reduced inotropic effects of the cAMP-phosphodiesterase inhibitor milrinone (Böhm et al., 1997).

Controlled-Release Drug Delivery Systems

Studies have explored the development of a controlled-release drug delivery system for metoprolol fumarate, aiming for a once-daily dosage form that maintains plasma levels within the required range (John, 1990).

Uniform Beta-Adrenoceptor Blockade

Oros controlled-release formulations of metoprolol achieve more uniform beta-adrenoceptor blockade over 24 hours compared to the conventional tablet regimen (Good et al., 1985).

Comparison of Oros Systems

Different Oros systems for metoprolol have been compared for their drug release duration and peak concentrations, providing insights into their effectiveness and tolerability (Warrington et al., 1985).

Safety and Tolerability in Hypertension Treatment

Metoprolol OROS has been found safe and well-tolerated as a once-daily treatment for mild to moderate hypertension, achieving satisfactory blood pressure control in a majority of patients (Feliciano et al., 1990).

Photodegradation Study

A study on the photodegradation of metoprolol in the presence of natural fulvic acid revealed the production of new compounds, providing insights into its environmental impact (Filipe et al., 2017).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

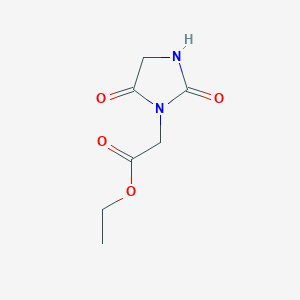

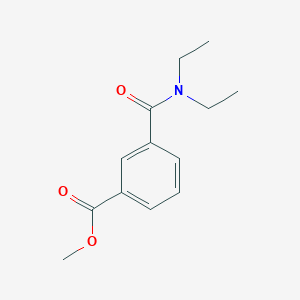

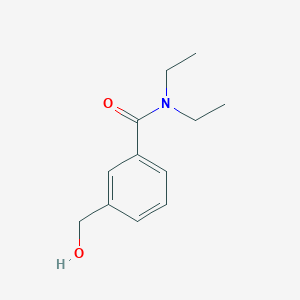

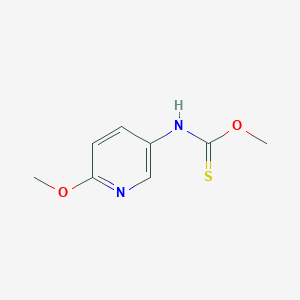

(E)-but-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H25NO3.C4H4O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIPGNJWPCKDQZ-WXXKFALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027711 | |

| Record name | Metoprolol fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Metoprolol fumarate | |

CAS RN |

80274-67-5 | |

| Record name | Metoprolol fumarate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080274675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoprolol fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METOPROLOL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO1C09Z674 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.